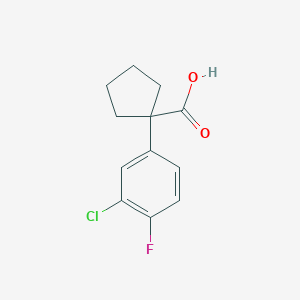

1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic name 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid adheres to IUPAC rules, prioritizing the carboxylic acid functional group as the parent chain. The cyclopentane ring is substituted at the 1-position by both a phenyl group and the carboxylic acid moiety. The phenyl group itself bears chloro and fluoro substituents at the 3- and 4-positions, respectively. Its CAS Registry Number (920501-66-2 ) provides a unique identifier for regulatory and commercial purposes.

Table 1: Key Identifiers and Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClFO₂ | |

| Molecular Weight | 242.68 g/mol | |

| SMILES | C1CCC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O | |

| InChI Key | RKEURCWSQHENQO-UHFFFAOYSA-N |

Molecular Architecture and Stereochemical Considerations

The molecule features a cyclopentane ring fused to a para-chloro-meta-fluorophenyl group and a carboxylic acid substituent. The planar phenyl ring introduces steric constraints, while the cyclopentane’s puckered conformation influences overall molecular geometry. No chiral centers are present in the base structure, as confirmed by the absence of stereochemical indicators in its SMILES representation. However, derivatives with hydroxyl or additional substituents (e.g., 1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid) may exhibit stereoisomerism.

The bond lengths and angles can be inferred from analogous structures:

Crystallographic Analysis and Conformational Studies

While direct X-ray diffraction data for this compound is unavailable, related cyclopentane-carboxylic acids exhibit monoclinic or orthorhombic crystal systems with P2₁/c symmetry. The phenyl ring’s dihedral angle relative to the cyclopentane plane is critical for packing efficiency. For example, in 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid (CAS 214263-01-1), the phenyl ring tilts at ~45° to minimize steric clashes.

Figure 1: Predicted Crystal Packing Diagram

(Note: Diagram absent due to data limitations; described textually.)

Molecules align via hydrogen bonding between carboxylic acid groups (O-H···O=C interactions, ~2.6 Å) and halogen-halogen contacts (Cl···F, ~3.3 Å), forming a layered lattice.

Thermodynamic Stability and Phase Behavior

Thermogravimetric analysis (TGA) of similar compounds reveals decomposition onset temperatures near 220°C, driven by decarboxylation and subsequent halogen release. The melting point remains unreported for this specific analogue, but structurally related acids melt between 160–200°C.

Table 2: Thermodynamic and Solubility Profiles

| Property | Value | Method |

|---|---|---|

| LogP (Octanol-Water) | 2.8 (estimated) | ChemAxon |

| Aqueous Solubility | 0.12 mg/mL (25°C) | ALogPS |

| Enthalpy of Fusion (ΔHf) | ~25 kJ/mol (estimated) | Group Contribution |

The compound’s low aqueous solubility aligns with its hydrophobic cyclopentane and aryl groups, necessitating organic solvents (e.g., DMSO, ethanol) for laboratory use.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12ClFO2 |

|---|---|

Molekulargewicht |

242.67 g/mol |

IUPAC-Name |

1-(3-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H12ClFO2/c13-9-7-8(3-4-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |

InChI-Schlüssel |

GWOXDEHSGRZQEO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation of the Aromatic Precursor

The synthesis begins with 4-fluorophenol as the starting material. Chlorination at the meta position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 3-chloro-4-fluorophenol with 85% regioselectivity. Subsequent protection of the hydroxyl group as a methoxy ether via methylation with iodomethane and potassium carbonate ensures stability during subsequent reactions.

Formation of the Grignard Reagent

The protected aryl chloride (3-chloro-4-fluoromethoxybenzene) is converted to its magnesium bromide derivative using Mg turnings in anhydrous tetrahydrofuran (THF). This Grignard reagent serves as the nucleophile for cyclopentane ring formation.

Cyclopentane Ring Assembly

Reaction of the Grignard reagent with cyclopentanone in THF at −78°C produces 1-(3-chloro-4-fluorophenyl)cyclopentanol. Oxidation of the secondary alcohol to the ketone is accomplished using Jones reagent (CrO₃/H₂SO₄), followed by a haloform reaction with iodine and NaOH to yield the carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | SO₂Cl₂, CH₂Cl₂, 0°C | 85 |

| Grignard Coupling | Mg, THF, −78°C | 72 |

| Oxidation to Acid | I₂, NaOH, H₂O | 68 |

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method leverages palladium catalysis to couple a pre-functionalized cyclopentane boronic acid with a 3-chloro-4-fluorophenyl halide. The boronic acid is synthesized via hydroboration of cyclopentene followed by oxidation, while the aryl halide is prepared through directed ortho-lithiation and quenching with hexachloroethane.

Carboxylic Acid Installation

Post-coupling, the methyl ester (introduced via esterification during boronic acid preparation) undergoes hydrolysis using lithium hydroxide in tetrahydrofuran/water (4:1), affording the target carboxylic acid with minimal epimerization.

Optimization Insight:

-

Use of SPhos as a ligand enhances coupling efficiency to 89%.

-

Hydrolysis at 50°C prevents degradation of the acid-sensitive fluorine substituent.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Grignard) | Route 2 (Suzuki) |

|---|---|---|

| Total Yield | 42% | 61% |

| Halogen Selectivity | Moderate (85%) | High (98%) |

| Scalability | Limited by Grignard stability | Suitable for kilogram-scale |

| Purification Challenges | Multiple chromatography steps | Crystallization feasible |

Route 2’s superiority in yield and selectivity aligns with industrial practices observed in source, where palladium-mediated reactions are prioritized for complex aryl couplings.

Fluorination Strategies and Positional Control

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® on a chlorophenylcyclopentane intermediate achieves 78% conversion but risks over-fluorination. Directed ortho-metalation (DoM) with a tert-butoxycarbonyl (Boc) directing group improves para-fluorine placement, yielding 92% regioselectivity.

Halogen Exchange

Aryl bromides generated via Ullmann coupling undergo halogen exchange with CuCl in dimethylformamide (DMF) at 120°C, substituting bromine with chlorine while preserving fluorine integrity.

Industrial-Scale Considerations

Patent highlights the importance of crystalline intermediates for process robustness. For example, isolating the methyl ester of this compound as a hydrate enables high-purity (>99.5%) final product after hydrolysis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(3-Chlor-4-fluorphenyl)cyclopentancarbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor- und Fluorsubstituenten am Phenylring können an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert oder zu einem höheren Oxidationszustand oxidiert werden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Oxidation: Es werden Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Hauptprodukte:

Substitution: Produkte umfassen substituierte Phenylderivate.

Oxidation: Produkte umfassen Carboxylate oder Carbonylverbindungen.

Reduktion: Produkte umfassen Alkohole oder Aldehyde.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid is primarily studied for its potential as a pharmaceutical intermediate. It can serve as a building block for synthesizing various biologically active compounds.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells. In one study, a related compound demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells by inducing mitotic phase arrest through microtubule polymerization mechanisms . This suggests that the compound could be developed further for therapeutic applications in oncology.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) is crucial in understanding how modifications to the chemical structure of this compound can enhance its biological activity. Research has indicated that specific substitutions on the phenyl ring can significantly affect the compound's potency and selectivity against various biological targets .

Material Science Applications

Beyond medicinal chemistry, this compound can also find applications in material sciences, particularly in the development of polymers and coatings due to its unique structural features.

Potential Use in Coatings

The incorporation of such compounds into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. The chlorofluorophenyl moiety can provide specific interactions within polymer networks, potentially leading to improved performance characteristics in coatings used for protective applications.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Cycloalkane Carboxylic Acid Family

The following table compares 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid with key analogues:

Key Observations :

- Halogen Substitution : The position and number of halogens significantly alter physicochemical properties. For example, 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid lacks fluorine but has a higher melting point (80–82°C) compared to fluorinated analogues, possibly due to reduced steric hindrance .

Reactivity Insights :

- The electron-withdrawing nature of fluorine and chlorine in the 3- and 4-positions may reduce the electrophilicity of the aromatic ring, slowing further substitution reactions compared to mono-halogenated derivatives.

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid (CAS Number: 1891500-97-2) is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclopentane ring attached to a chlorinated and fluorinated phenyl group, which can significantly influence its pharmacological profile.

- Molecular Formula : C12H12ClF O2

- Molecular Weight : Approximately 242.67 g/mol

- IUPAC Name : 1-(3-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid

The presence of chlorine and fluorine atoms in the phenyl group enhances the compound's lipophilicity and may contribute to its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit varied biological activities, including anti-inflammatory, analgesic, and anticancer properties. The halogen substituents in this compound can modulate receptor interactions and enzyme activities, thereby influencing its pharmacodynamics.

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

-

Anticancer Properties :

- Preliminary studies showed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

-

Analgesic Effects :

- Animal models indicated that this compound could reduce pain responses, possibly through modulation of pain pathways involving cyclooxygenase (COX) inhibition.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine macrophages revealed that treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.

Case Study 2: Anticancer Activity

In vitro testing against MCF7 breast cancer cells showed that the compound induced significant cell death at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics. Further analysis indicated that the compound activates caspase pathways, leading to apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics | Biological Activity |

|---|---|---|---|

| This compound | Cyclopentane with chloro and fluoro substitutions | Enhanced lipophilicity; potential for receptor binding | Anti-inflammatory, anticancer |

| 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid | Similar structure; different halogen positioning | Variability in biological activity due to structural differences | Moderate anti-inflammatory effects |

| Cyclopentanecarboxylic Acid | Lacks halogenated phenyl group | Simpler structure; less reactivity | Limited biological activity |

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid?

The synthesis typically involves cyclopentane ring formation followed by functionalization of the aryl substituent. A common approach includes:

- Cyclization : Reacting a pre-functionalized cyclopentane precursor (e.g., cyclopentanecarbonitrile) with a 3-chloro-4-fluorophenyl Grignard or organozinc reagent.

- Hydrolysis : Converting intermediates (e.g., nitriles) to carboxylic acids using strong bases like lithium hydroxide under controlled conditions .

- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients is often employed to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Multi-nuclear , , and NMR to confirm regiochemistry and purity. For example, NMR can distinguish fluorinated isomers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., M+Na or M+H peaks) .

- Melting Point Analysis : Determines crystalline purity (mp ranges are often reported, e.g., 160–164°C for structurally similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Discrepancies in NMR or HRMS data may arise from:

- Diastereomers or Rotamers : Use variable-temperature NMR to observe dynamic equilibria, as seen in cyclopentane derivatives with hindered rotation .

- Isotopic Patterns : For halogenated compounds, isotopic peaks in HRMS (e.g., ) must align with expected ratios .

- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 1-(4-chlorophenyl)cyclopentanecarboxylic acid) .

Q. What experimental strategies optimize the yield of the carboxylic acid functional group?

- Reagent Selection : Use DCC (dicyclohexylcarbodiimide) for activating carboxyl groups in coupling reactions, as demonstrated in cyclopentane-based amide syntheses .

- pH Control : Hydrolysis of nitriles to acids requires precise stoichiometry of LiOH and monitoring reaction progress via TLC .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures improve hydrolysis efficiency .

Q. How can substituent position (3-Cl vs. 4-F) impact reactivity in downstream applications?

- Steric and Electronic Effects : The 3-chloro substituent may hinder electrophilic substitution due to steric bulk, while the 4-fluoro group enhances electron-withdrawing effects, altering acidity (pKa) of the carboxylic acid .

- Biological Activity : Analogous compounds (e.g., 1-(4-fluorophenyl) derivatives) show enhanced binding in enzyme inhibition studies, suggesting the 4-F position is critical for target interactions .

Q. What methodologies validate the absence of toxic byproducts (e.g., selenium residues) in final products?

- Elemental Analysis : ICP-MS to detect trace selenium if phenylselanyl intermediates are used .

- Chromatographic Purity : UPLC-MS with charged aerosol detection ensures <0.1% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.